1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloro-nitrophenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroacetophenone to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the carbaldehyde group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are crucial due to the handling of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.
Reduction: 1-(2-chloro-5-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-5-nitrophenyl)-2-nitroethanol: Similar structure but with a nitroethanol group instead of a pyrrole ring.
2-chloro-5-nitrobenzaldehyde: Lacks the pyrrole ring and dimethyl substitution.
1-(2-chloro-5-nitrophenyl)ethanone: Contains an ethanone group instead of a pyrrole ring.
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)13-6-11(16(18)19)3-4-12(13)14/h3-7H,1-2H3 |
InChI Key |
UUXQSURJWWRUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.